molecular formula C11H13ClO3S B8389125 3-Methylsulfonyl-4-i-propylbenzoyl Chloride

3-Methylsulfonyl-4-i-propylbenzoyl Chloride

Cat. No. B8389125
M. Wt: 260.74 g/mol
InChI Key: AFGZIHIHHLWZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632840B1

Procedure details

4.0 g of 3-methylsulfonyl-4-i-propylbenzoic acid, 1.5 ml of thionyl chloride and 3 drops of DMF are heated under reflux for 10 h in 30 ml of toluene. The solvent is subsequently removed in vacuo and the product is taken for further use without purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH:14]([CH3:16])[CH3:15])[C:8](O)=[O:9])(=[O:4])=[O:3].S(Cl)([Cl:19])=O>CN(C=O)C.C1(C)C=CC=CC=1>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH:14]([CH3:16])[CH3:15])[C:8]([Cl:19])=[O:9])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1C(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is subsequently removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product is taken for further use without purification

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.